3-Nitro-5-(pyridin-3-yloxy)aniline
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Overview
Description
3-Nitro-5-(pyridin-3-yloxy)aniline is an organic compound with the molecular formula C11H9N3O3 and a molecular weight of 231.21 g/mol . This compound is characterized by the presence of a nitro group, a pyridin-3-yloxy group, and an aniline moiety. It is commonly used in various research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-5-(pyridin-3-yloxy)aniline typically involves the nitration of 5-(pyridin-3-yloxy)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-5-(pyridin-3-yloxy)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide, and elevated temperatures.
Major Products Formed
Reduction: 3-Amino-5-(pyridin-3-yloxy)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitro-5-(pyridin-3-yloxy)aniline is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Nitro-5-(pyridin-3-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify biological macromolecules, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
3-Nitroaniline: Lacks the pyridin-3-yloxy group, making it less versatile in certain applications.
5-(Pyridin-3-yloxy)aniline: Lacks the nitro group, resulting in different reactivity and applications.
Uniqueness
3-Nitro-5-(pyridin-3-yloxy)aniline is unique due to the presence of both the nitro and pyridin-3-yloxy groups, which confer distinct chemical reactivity and biological activity. This combination allows for a broader range of applications in research and industry compared to its similar compounds .
Properties
IUPAC Name |
3-nitro-5-pyridin-3-yloxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c12-8-4-9(14(15)16)6-11(5-8)17-10-2-1-3-13-7-10/h1-7H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCLYURCWSIPSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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